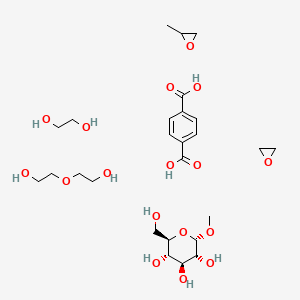
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid” is a combination of several distinct chemical entities, each with unique properties and applications. These compounds include ethane-1,2-diol (commonly known as ethylene glycol), 2-(2-hydroxyethoxy)ethanol, (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol, 2-methyloxirane, oxirane (ethylene oxide), and terephthalic acid. These compounds are widely used in various industrial, chemical, and biological applications.
Vorbereitungsmethoden
Ethane-1,2-diol (Ethylene Glycol): Ethylene glycol is primarily produced from ethylene via ethylene oxide, which is then hydrolyzed to produce ethylene glycol . The reaction is typically carried out in the presence of a catalyst such as sulfuric acid.
2-(2-Hydroxyethoxy)ethanol: 2-(2-Hydroxyethoxy)ethanol is synthesized through the reaction of ethylene oxide with ethylene glycol . This reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity.
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol: This compound is a derivative of glucose and can be synthesized through various enzymatic and chemical methods. The specific synthetic routes depend on the desired stereochemistry and functional groups.
2-Methyloxirane: . In the chlorohydrin process, propylene reacts with chlorine and water to form propylene chlorohydrin, which is then dehydrochlorinated to produce propylene oxide.
Oxirane (Ethylene Oxide): Ethylene oxide is produced by the direct oxidation of ethylene in the presence of a silver catalyst . This process is highly efficient and widely used in industrial settings.
Terephthalic Acid: Terephthalic acid is produced through the oxidation of p-xylene using air in the presence of a cobalt-manganese catalyst
Analyse Chemischer Reaktionen
Ethane-1,2-diol (Ethylene Glycol): Ethylene glycol undergoes oxidation to form oxalic acid and carbon dioxide. It can also undergo esterification reactions with carboxylic acids to form esters .
2-(2-Hydroxyethoxy)ethanol: This compound can undergo esterification and etherification reactions. It reacts with anhydrides to form esters and with alkyl halides to form ethers .
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol: This compound can undergo oxidation, reduction, and glycosylation reactions. It is commonly used in the synthesis of various glycosides and other carbohydrate derivatives.
2-Methyloxirane: 2-Methyloxirane undergoes ring-opening reactions with nucleophiles such as water, alcohols, and amines to form various products .
Oxirane (Ethylene Oxide): Ethylene oxide undergoes ring-opening reactions with nucleophiles to form ethylene glycol and its derivatives .
Terephthalic Acid: Terephthalic acid undergoes esterification reactions with alcohols to form polyesters. It can also undergo reduction reactions to form terephthalaldehyde .
Wissenschaftliche Forschungsanwendungen
Ethane-1,2-diol (Ethylene Glycol): Ethylene glycol is used as a coolant and antifreeze in automotive applications. It is also used as a raw material in the production of polyester fibers and resins .
2-(2-Hydroxyethoxy)ethanol: This compound is used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals .
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol: This compound is used in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.
2-Methyloxirane: 2-Methyloxirane is used as a monomer in the production of polyurethanes and as an intermediate in the synthesis of various chemicals .
Oxirane (Ethylene Oxide): Ethylene oxide is used as a sterilizing agent and as an intermediate in the production of ethylene glycol and other chemicals .
Terephthalic Acid: Terephthalic acid is used in the production of polyethylene terephthalate (PET) for making plastic bottles and polyester fibers .
Wirkmechanismus
Ethane-1,2-diol (Ethylene Glycol): Ethylene glycol exerts its effects through its metabolism to oxalic acid, which can cause metabolic acidosis and renal failure .
2-(2-Hydroxyethoxy)ethanol: This compound acts as a solvent and plasticizer, interacting with various materials to improve their properties .
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol: This compound interacts with enzymes and receptors in biological systems, influencing various biochemical pathways.
2-Methyloxirane: 2-Methyloxirane undergoes nucleophilic ring-opening reactions, forming various products that can interact with biological molecules .
Oxirane (Ethylene Oxide): Ethylene oxide reacts with nucleophiles in biological systems, leading to the formation of adducts with DNA and proteins .
Terephthalic Acid: Terephthalic acid interacts with alcohols to form polyesters, which are used in various applications .
Vergleich Mit ähnlichen Verbindungen
Ethane-1,2-diol (Ethylene Glycol) vs. Propylene Glycol: Ethylene glycol is more toxic than propylene glycol and has different applications, such as in antifreeze formulations .
2-(2-Hydroxyethoxy)ethanol vs. Diethylene Glycol: 2-(2-Hydroxyethoxy)ethanol is less toxic and has different solvent properties compared to diethylene glycol .
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxyoxane-3,4,5-triol vs. Glucose: This compound has different stereochemistry and functional groups compared to glucose, leading to different biological activities.
2-Methyloxirane vs. Ethylene Oxide: 2-Methyloxirane has different reactivity and applications compared to ethylene oxide .
Terephthalic Acid vs. Phthalic Acid: Terephthalic acid is more stable and has a higher melting point compared to phthalic acid. It is used in the production of polyester fibers and plastic bottles, while phthalic acid is used in the synthesis of plasticizers .
Eigenschaften
CAS-Nummer |
99770-02-2 |
|---|---|
Molekularformel |
C26H46O17 |
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
ethane-1,2-diol;2-(2-hydroxyethoxy)ethanol;(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol;2-methyloxirane;oxirane;terephthalic acid |
InChI |
InChI=1S/C8H6O4.C7H14O6.C4H10O3.C3H6O.C2H6O2.C2H4O/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-12-7-6(11)5(10)4(9)3(2-8)13-7;5-1-3-7-4-2-6;1-3-2-4-3;3-1-2-4;1-2-3-1/h1-4H,(H,9,10)(H,11,12);3-11H,2H2,1H3;5-6H,1-4H2;3H,2H2,1H3;3-4H,1-2H2;1-2H2/t;3-,4-,5+,6-,7+;;;;/m.1..../s1 |
InChI-Schlüssel |
DVVVAOYJBXAQNQ-INBSTMBBSA-N |
Isomerische SMILES |
CC1CO1.CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
Kanonische SMILES |
CC1CO1.COC1C(C(C(C(O1)CO)O)O)O.C1CO1.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CO)O.C(COCCO)O |
Verwandte CAS-Nummern |
99770-02-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


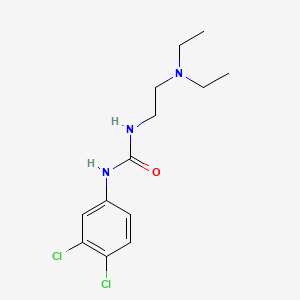


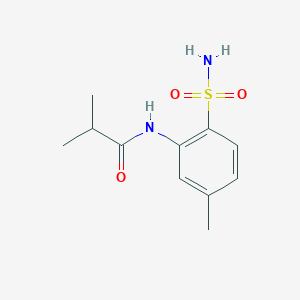
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
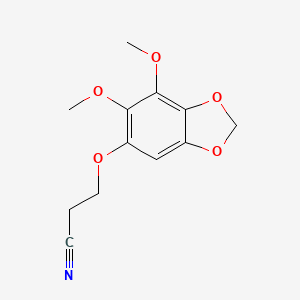

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
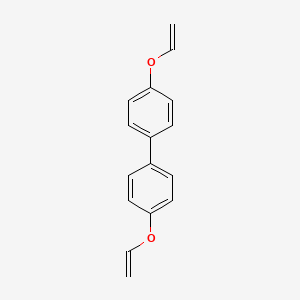
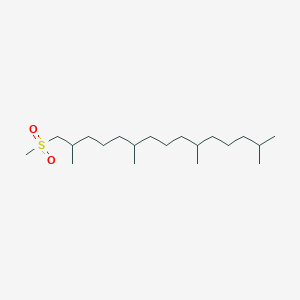
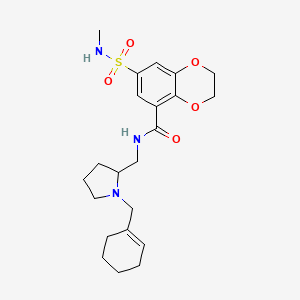
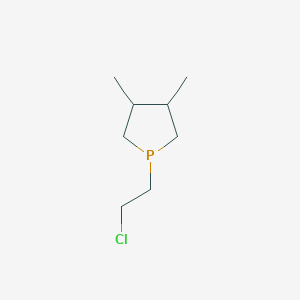
![4-(4-Aminobutanamido)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B14345511.png)
![Phenol, 4-chloro-2-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14345518.png)
